molecular formula C13H9Cl3N2S B5613643 N-phenyl-N'-(2,4,5-trichlorophenyl)thiourea

N-phenyl-N'-(2,4,5-trichlorophenyl)thiourea

Cat. No. B5613643
M. Wt: 331.6 g/mol
InChI Key: UZCVJOOOXURSFD-UHFFFAOYSA-N
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Description

N-phenyl-N'-(2,4,5-trichlorophenyl)thiourea is a type of thiourea derivative, compounds known for their versatile applications in chemistry and biological activities. Thioureas are characterized by the presence of a thiocarbonyl group (=C=S) flanked by nitrogen atoms, which is pivotal in their chemical reactivity and biological functions (Saeed, Flörke, & Erben, 2014).

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of an amine with thiocarbonyl compounds. Specific methods for synthesizing N-phenyl-N'-(2,4,5-trichlorophenyl)thiourea might involve the use of 2,4,5-trichlorophenyl isothiocyanate and aniline derivatives. These reactions can be tailored to produce a wide range of thiourea derivatives by altering the substituents on the nitrogen atoms, providing access to compounds with diverse properties and potential applications (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their chemical and biological activities. The electronic distribution within the thiourea moiety and the nature of substituents significantly influence their molecular interactions, including hydrogen bonding capabilities, and, consequently, their coordination chemistry. The structural versatility of thioureas allows them to act as ligands in the formation of complex metal compounds, offering a path to novel materials with unique chemical properties (García‐Valenzuela, 2017).

Chemical Reactions and Properties

Thioureas are known for their nucleophilicity, which enables them to participate in a variety of chemical reactions, including the formation of heterocycles, acting as organocatalysts, and serving as precursors for the synthesis of complex molecules. Their ability to establish inter- and intramolecular hydrogen bonds makes them suitable for applications as chemosensors and in the development of pharmaceuticals (Al-Saidi & Khan, 2022).

properties

IUPAC Name

1-phenyl-3-(2,4,5-trichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3N2S/c14-9-6-11(16)12(7-10(9)15)18-13(19)17-8-4-2-1-3-5-8/h1-7H,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCVJOOOXURSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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